N-cyclopentyl-3-(naphthalen-2-ylsulfonyl)propanamide
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Overview
Description
N~1~-Cyclopentyl-3-(2-naphthylsulfonyl)propanamide is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom and a naphthylsulfonyl group attached to the third carbon of the propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopentyl-3-(2-naphthylsulfonyl)propanamide typically involves the reaction of cyclopentylamine with 3-(2-naphthylsulfonyl)propanoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N1-Cyclopentyl-3-(2-naphthylsulfonyl)propanamide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
N~1~-Cyclopentyl-3-(2-naphthylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N~1~-Cyclopentyl-3-(2-naphthylsulfonyl)propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N1-Cyclopentyl-3-(2-naphthylsulfonyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to alterations in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use. Detailed studies on the binding affinity and kinetics of the compound with its targets provide insights into its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N~1~-Cyclopentyl-3-(2-naphthylsulfonyl)glycinamide
- N~1~-Cyclopentyl-3-(2-naphthylsulfonyl)butanamide
- N~1~-Cyclopentyl-3-(2-naphthylsulfonyl)pentanamide
Uniqueness
N~1~-Cyclopentyl-3-(2-naphthylsulfonyl)propanamide is unique due to its specific structural features, such as the cyclopentyl group and the naphthylsulfonyl moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C18H21NO3S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-cyclopentyl-3-naphthalen-2-ylsulfonylpropanamide |
InChI |
InChI=1S/C18H21NO3S/c20-18(19-16-7-3-4-8-16)11-12-23(21,22)17-10-9-14-5-1-2-6-15(14)13-17/h1-2,5-6,9-10,13,16H,3-4,7-8,11-12H2,(H,19,20) |
InChI Key |
ASBRNHYCVSABKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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